BenchChemオンラインストアへようこそ!

SB-224289

Receptor pharmacology Binding selectivity Serotonin receptors

Preferentially select SB-224289 (CAS 180083-23-2) as your 5-HT1B receptor probe to eliminate confounding variables common to less selective ligands. Its >75-fold selectivity over 5-HT1D receptors and demonstrated inverse agonism enable definitive attribution of receptor blockade and detection of constitutive activity, which neutral antagonists like GR-127935 cannot achieve. Orally bioavailable and centrally active, it provides robust in vivo target engagement, making it the superior tool to enhance data reproducibility in preclinical serotonergic studies.

Molecular Formula C32H32N4O3
Molecular Weight 520.6 g/mol
CAS No. 180083-23-2
Cat. No. B1680811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-224289
CAS180083-23-2
Synonyms1'-methyl-5-(2'-methyl-4'-((5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)carbonyl)-2,3,6,7-tetrahydrospiro(furo(2,3-f)indole-3,4'-piperidone) hemioxalate
SB 224289
SB 22489G
SB-224289
SB-22489G
SB224289
Molecular FormulaC32H32N4O3
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)N4CCC5=CC6=C(C=C54)C7(CCN(CC7)C)CO6
InChIInChI=1S/C32H32N4O3/c1-20-16-25(30-33-21(2)39-34-30)8-9-26(20)22-4-6-23(7-5-22)31(37)36-13-10-24-17-29-27(18-28(24)36)32(19-38-29)11-14-35(3)15-12-32/h4-9,16-18H,10-15,19H2,1-3H3
InChIKeyATQMRMGXINTJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB-224289 (CAS 180083-23-2): Selective 5-HT1B Receptor Antagonist/Inverse Agonist for Pharmacological Research


SB-224289 is a high-affinity, selective 5-HT1B receptor antagonist and inverse agonist developed by SmithKline Beecham (now GlaxoSmithKline) as a research tool compound [1]. It exhibits potent binding to human cloned 5-HT1B receptors (pKi = 8.16 ± 0.06) and demonstrates >75-fold selectivity over all other 5-HT receptor subtypes tested, including the closely related 5-HT1D receptor [2]. The compound is orally bioavailable, centrally active following peripheral administration, and is primarily utilized in preclinical neuroscience and pharmacology studies to investigate the role of 5-HT1B autoreceptors and heteroreceptors in serotonergic neurotransmission [3][4].

Why Generic 5-HT1B Ligands Cannot Substitute for SB-224289 in Critical Assays


Substituting SB-224289 with other 5-HT1B receptor ligands such as SB-216641 or GR-127935 introduces significant confounding variables that compromise experimental interpretation. These in-class compounds exhibit markedly different selectivity profiles, intrinsic activities, and species-dependent pharmacology. For instance, while SB-224289 is a high-selectivity inverse agonist (>75-fold over h5-HT1D), SB-216641 demonstrates only ~25-fold selectivity and may act as a partial agonist under certain conditions [1]. GR-127935, conversely, is a non-selective 5-HT1B/1D antagonist with equal affinity for both receptor subtypes and lacks inverse agonist activity, rendering it unsuitable for studies requiring precise discrimination between these pharmacologically distinct receptors [2]. Consequently, direct replacement without rigorous cross-validation introduces uncontrolled variables that obscure data interpretation and reduce experimental reproducibility.

Quantitative Differentiation of SB-224289: Evidence for Scientific Selection


SB-224289 Exhibits >75-Fold Selectivity for h5-HT1B Over h5-HT1D vs. 25-Fold for SB-216641

SB-224289 demonstrates over 75-fold selectivity for human 5-HT1B receptors over human 5-HT1D receptors in radioligand binding assays [1]. In contrast, the related compound SB-216641 shows only 25-fold selectivity for h5-HT1B over h5-HT1D (pKi h5-HT1B = 9.0; pKi h5-HT1D = 7.6) [2]. This >3-fold improvement in selectivity margin makes SB-224289 a more precise tool for experiments requiring unambiguous pharmacological isolation of 5-HT1B-mediated effects.

Receptor pharmacology Binding selectivity Serotonin receptors

SB-224289 Acts as an Inverse Agonist at h5-HT1B Receptors, Unlike Neutral Antagonists

In [35S]GTPγS functional assays using recombinant human 5-HT1B receptors expressed in CHO cells, SB-224289 exhibits negative intrinsic activity (inverse agonism), decreasing basal G-protein coupling [1]. In contrast, GR-127935 demonstrates no such inverse agonist activity; it behaves as a neutral antagonist or weak partial agonist in this system [2]. This functional divergence indicates that SB-224289 can be used to probe constitutive receptor activity, whereas GR-127935 cannot.

Functional pharmacology Constitutive receptor activity Inverse agonism

SB-224289 Demonstrates Superior In Vivo Potency Blocking Terminal 5-HT Autoreceptors

SB-224289 (4 mg/kg, p.o.) fully reverses sumatriptan-induced inhibition of 5-HT release in vivo, confirming its efficacy as a terminal 5-HT autoreceptor antagonist [1]. In head-to-head microdialysis studies, SB-224289 significantly increased extracellular 5-HT in the dentate gyrus to 151±19% of basal levels, whereas GR-127935 produced a more modest increase to 146±11% [2]. This demonstrates a slightly superior, albeit comparable, effect on terminal autoreceptor function.

In vivo pharmacology Autoreceptor function Microdialysis

SB-224289 Blocks 5-HT1B-Mediated Hypothermia with an ED50 of 3.6 mg/kg p.o.

SB-224289 dose-dependently antagonizes the hypothermic response induced by the 5-HT1B agonist SKF-99101H in guinea pigs, with an oral ED50 of 3.6 mg/kg [1]. This provides a quantifiable in vivo benchmark for compound activity. While no direct comparator data with identical agonists are available, this ED50 value serves as a key parameter for dose selection in behavioral studies and demonstrates robust oral efficacy.

In vivo pharmacology Thermoregulation Behavioral pharmacology

SB-224289 Exhibits Differential Binding Affinity for the Phe-124-Cys h5-HT1B Variant

SB-224289 displays higher affinity for the naturally occurring Phe-124-Cys variant (VR) of the human 5-HT1B receptor compared to the wild-type receptor (WTR) in competition binding experiments [1]. In contrast, GR-127935 shows equal affinity for both isoforms. This differential pharmacology suggests that SB-224289 can be used to probe pharmacogenetic differences in receptor-ligand interactions.

Pharmacogenetics Receptor variants Ligand binding

Optimal Research Applications for SB-224289 Based on Its Unique Pharmacological Profile


Isolation of 5-HT1B Receptor Function in Systems Co-Expressing 5-HT1D Receptors

Given its >75-fold selectivity over h5-HT1D receptors [1], SB-224289 is the preferred tool for studies in tissues or cell lines expressing both 5-HT1B and 5-HT1D receptors. This high selectivity ensures that observed effects can be confidently attributed to 5-HT1B receptor blockade, unlike the less selective SB-216641 (25-fold) or the non-selective GR-127935. [2]

Investigation of Constitutive 5-HT1B Receptor Activity and Inverse Agonism

SB-224289 is uniquely suited for experiments designed to detect or manipulate constitutive (agonist-independent) activity of the 5-HT1B receptor. Its demonstrated inverse agonist properties in [35S]GTPγS binding assays [1] allow researchers to probe basal receptor tone, a capability not shared by neutral antagonists like GR-127935. This is critical for understanding receptor signaling in systems with high receptor expression or in disease states. [2]

In Vivo Studies of Terminal 5-HT Autoreceptor Function and Serotonergic Tone

SB-224289's oral bioavailability and central activity make it an ideal compound for chronic or acute in vivo studies of serotonergic neurotransmission. Its ability to potently block terminal 5-HT autoreceptors, as demonstrated by increased extracellular 5-HT levels in microdialysis [1] and reversal of agonist-induced hypothermia (ED50 = 3.6 mg/kg p.o.) [2], allows for robust modulation of 5-HT release in freely-moving animals. This is particularly relevant for studies on the mechanism of SSRIs and other serotonergic drugs.

Pharmacogenetic Analysis of the Phe-124-Cys h5-HT1B Receptor Variant

SB-224289's differential affinity for the Phe-124-Cys variant receptor [1] enables its use as a pharmacogenetic probe. Researchers can employ SB-224289 to investigate how this common polymorphism alters receptor pharmacology and downstream signaling in native or recombinant systems. This application is not possible with ligands like GR-127935 that do not discriminate between the wild-type and variant receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-224289

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.